N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine
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Overview
Description
N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines oxane, quinoxaline, and imidazo[1,2-b]pyridazine moieties, making it a versatile scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the quinoxaline moiety: This can be achieved through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Attachment of the oxane group: This step usually involves nucleophilic substitution reactions where the oxane group is introduced to the imidazo[1,2-b]pyridazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoxaline and imidazo[1,2-b]pyridazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are known for their diverse biological activities.
Quinoxaline derivatives: These compounds are widely studied for their antimicrobial and anticancer properties.
Oxane-containing compounds: Known for their role in medicinal chemistry and as intermediates in organic synthesis.
Uniqueness
N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its versatility makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18N6O |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(oxan-4-yl)-3-quinoxalin-6-ylimidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C19H18N6O/c1-2-15-16(21-8-7-20-15)11-13(1)17-12-22-19-4-3-18(24-25(17)19)23-14-5-9-26-10-6-14/h1-4,7-8,11-12,14H,5-6,9-10H2,(H,23,24) |
InChI Key |
YGNSEKYNCCGMPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=NN3C(=NC=C3C4=CC5=NC=CN=C5C=C4)C=C2 |
Origin of Product |
United States |
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